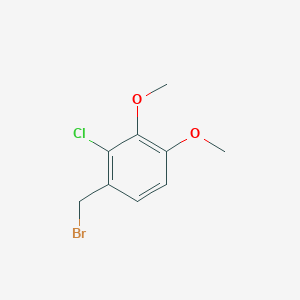

1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene

Beschreibung

Eigenschaften

IUPAC Name |

1-(bromomethyl)-2-chloro-3,4-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKSHIWXDFHKQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CBr)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Directed Functionalization via Decarboxylative Bromination

A widely adopted approach involves decarboxylative bromination of substituted benzoic acids. For example, 2-chloro-3,4-dimethoxybenzoic acid undergoes bromination using tetrabutylammonium tribromide (Bu$$4$$NBr$$3$$) under thermal conditions (100°C, 16 h), replacing the carboxylic acid group with bromine. While this method efficiently introduces bromine at the carboxyl position, adapting it for bromomethyl installation requires antecedent introduction of a methyl group.

Procedure Example:

- Synthesis of 2-Chloro-3,4-Dimethoxybenzoic Acid

Methyl Group Introduction via Friedel-Crafts Alkylation

Radical Bromination of the Methyl Group

Alternative Pathways via Benzyl Alcohol Intermediates

Aldehyde Reduction and Subsequent Bromination

This route prioritizes the synthesis of a benzyl alcohol intermediate, which is then converted to the target bromide.

Synthesis of 2-Chloro-3,4-Dimethoxybenzaldehyde

Reduction to Benzyl Alcohol

Appel Bromination

Radical Bromination of Pre-Functionalized Toluene Derivatives

Synthesis of 2-Chloro-3,4-Dimethoxytoluene

Chlorination of 3,4-dimethoxytoluene using Cl$$2$$/FeCl$$3$$ at 0°C installs chlorine at position 2, guided by the methyl group’s ortho-directing effect.

NBS-Mediated Bromomethyl Installation

- Radical bromination with NBS (2.2 equiv) and AIBN in CCl$$_4$$ under reflux (6 h) achieves selective bromination of the methyl group.

- Optimization Note: Excess NBS leads to dibromination; yields peak at 67% with 1.1 equiv NBS.

Comparative Analysis of Methodologies

| Method | Key Advantage | Limitation | Yield (%) |

|---|---|---|---|

| Decarboxylative Bromination | High regioselectivity | Requires multi-step methyl introduction | 68–72 |

| Benzyl Alcohol Pathway | Amenable to scale-up | Sensitive to over-reduction | 78–82 |

| Radical Bromination | Single-step bromination | Risk of dihalogenation | 65–67 |

Challenges and Mitigation Strategies

- Regioselectivity in Chlorination:

- Demethylation Under Acidic Conditions:

- Purification of Volatile Intermediates:

- Low-temperature silica gel chromatography minimizes product loss.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Methyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The chloro and dimethoxy groups can influence the reactivity and selectivity of these reactions by stabilizing intermediates or transition states through electronic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 1-(bromomethyl)-2-chloro-3,4-dimethoxybenzene can be contextualized by comparing it to analogous halogenated dimethoxybenzenes and related derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Halogenated Dimethoxybenzenes

Key Findings:

Substituent Position and Reactivity :

- The bromomethyl group at position 1 in the target compound enhances its utility as an alkylating agent, similar to bromomethyl-substituted intermediates used in synthesizing bicyclic amines with high receptor affinity (e.g., TC-1698 and TC-1709 in ) .

- Chlorine at position 2 introduces steric and electronic effects that may hinder electrophilic substitution at adjacent positions, contrasting with 1-chloro-2,4-dimethoxybenzene, where chlorine at position 1 allows for regioselective functionalization .

Electronic Effects :

- The methoxy groups at positions 3 and 4 donate electron density via resonance, activating the ring toward electrophilic attack. This contrasts with 2-chloro-1,4-dimethoxybenzene, where the chlorine at position 2 deactivates the ring but directs substitution to positions 5 and 6 .

Applications and Availability: Unlike the discontinued target compound, 1-chloro-2,4-dimethoxybenzene remains commercially available, highlighting its broader utility in agrochemical and pharmaceutical synthesis . 1-Propyl-3,4-dimethoxybenzene, isolated from Cnidium monnieri, demonstrates bioactivity in ethnopharmacology but lacks the halogenation necessary for synthetic versatility .

Biologische Aktivität

1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromomethyl group, a chloro substituent, and two methoxy groups on a benzene ring. This unique combination of functional groups contributes to its reactivity and potential biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism behind this activity may involve disrupting bacterial cell membranes or interfering with metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression. Specific case studies have reported its effectiveness against certain cancer cell lines, indicating promising avenues for further research.

The biological activity of this compound is largely attributed to its ability to undergo nucleophilic substitution reactions . The bromomethyl group serves as a leaving group, facilitating the formation of new bonds with nucleophiles. This reactivity can lead to the synthesis of more complex molecules with enhanced biological activity.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Yes | Yes | Combination of bromomethyl and dimethoxy groups |

| 1-(Bromomethyl)-2-chlorobenzene | Moderate | Limited | Lacks dimethoxy groups |

| 1-(Chloromethyl)-2-chloro-3,4-dimethoxybenzene | Limited | Moderate | Chlorine instead of bromine |

Case Studies

- Antibacterial Activity : A study conducted on various bacterial strains demonstrated that this compound exhibited effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Cancer Cell Line Testing : In vitro assays using human breast cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability, indicating its potential as an anticancer agent.

Research Findings

Recent investigations have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the methoxy groups or substitution patterns on the benzene ring have been shown to affect both antimicrobial and anticancer efficacy.

Q & A

Q. Comparative Table: Substituent Effects

| Substituent | Relative Reactivity (SN2) | Thermal Stability (°C) |

|---|---|---|

| Br | 1.0 | 125–136 |

| Cl | 0.2 | 140–150 |

| F | 0.05 | 160–170 |

Advanced: What strategies mitigate decomposition during long-term storage?

- Lyophilization : Freeze-drying under vacuum extends shelf life to >2 years.

- Stabilizers : Add 1% BHT (butylated hydroxytoluene) to inhibit radical degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.